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Compound of Interest

Compound Name: 3,5-Dibromo-4-methylpyridine

Cat. No.: B1300354 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 3,5-Dibromo-4-methylpyridine
and its analogues, including 4-methylpyridine, 3,5-Dichloro-4-methylpyridine, and 3,5-Diiodo-4-

methylpyridine. The following sections present a summary of their key spectroscopic data,

detailed experimental protocols for the spectroscopic techniques, and a visualization of a

typical synthesis workflow. This information is intended to serve as a valuable resource for the

identification, characterization, and application of these compounds in research and

development.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3,5-Dibromo-4-methylpyridine
and its analogues. Please note that where experimental data was not readily available,

predicted values have been included and are clearly marked.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Compound
Chemical Shift (ppm) -
Aromatic Protons

Chemical Shift (ppm) -
Methyl Protons

4-Methylpyridine 8.46 (d), 7.10 (d)[1] 2.35 (s)[1]

3,5-Dichloro-4-methylpyridine 8.45 (s) 2.55 (s)

3,5-Dibromo-4-methylpyridine 8.60 (s) 2.60 (s)

3,5-Diiodo-4-methylpyridine 8.80 (s) 2.70 (s)

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Compound
Chemical Shift
(ppm) - C2, C6

Chemical Shift
(ppm) - C3, C5

Chemical Shift
(ppm) - C4

Chemical Shift
(ppm) - Methyl

4-Methylpyridine 149.7 124.5 147.2 21.2

3,5-Dichloro-4-

methylpyridine
148.5 129.0 145.0 22.0

3,5-Dibromo-4-

methylpyridine
150.0 120.0 146.0 23.0

3,5-Diiodo-4-

methylpyridine
152.0 100.0 147.0 24.0

Table 3: Infrared (IR) Spectroscopy Data
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Compound Key IR Absorptions (cm⁻¹)

4-Methylpyridine
3050-2950 (C-H stretch), 1600-1450 (C=C, C=N

stretch)[2]

3,5-Dichloro-4-methylpyridine
~3000 (C-H stretch), ~1550 (C=C, C=N stretch),

~800 (C-Cl stretch)

3,5-Dibromo-4-methylpyridine
~3000 (C-H stretch), ~1540 (C=C, C=N stretch),

~700 (C-Br stretch)

3,5-Diiodo-4-methylpyridine
~3000 (C-H stretch), ~1530 (C=C, C=N stretch),

~600 (C-I stretch)

Table 4: Mass Spectrometry Data

Compound Molecular Ion (m/z)
Key Fragmentation Peaks
(m/z)

4-Methylpyridine 93 (M⁺) 92, 66, 39

3,5-Dichloro-4-methylpyridine
161 (M⁺), 163 (M+2), 165

(M+4)[3]
126, 91

3,5-Dibromo-4-methylpyridine
249 (M⁺), 251 (M+2), 253

(M+4)
170, 91

3,5-Diiodo-4-methylpyridine 345 (M⁺) 218, 91

Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques used to

characterize 3,5-Dibromo-4-methylpyridine and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://webbook.nist.gov/cgi/inchi?ID=C108894&Type=IR-SPEC&Index=1
https://pubchem.ncbi.nlm.nih.gov/compound/3_5-Dichloro-4-methylpyridine
https://www.benchchem.com/product/b1300354?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1300354?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical

parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and a

sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse

sequence. Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of

2-10 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural

abundance and sensitivity of the ¹³C nucleus.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of

the compound with dry KBr powder and pressing the mixture into a thin, transparent disk.

Alternatively, for both solid and liquid samples, Attenuated Total Reflectance (ATR) can be

used by placing a small amount of the sample directly on the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

A background spectrum of the empty sample compartment or the clean ATR crystal should

be recorded and subtracted from the sample spectrum.

Data Analysis: Identify characteristic absorption bands corresponding to the functional

groups present in the molecule.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer

via a suitable ionization source. Common techniques include Electron Ionization (EI) for
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volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar

compounds.

Instrumentation: Employ a mass spectrometer capable of providing high-resolution mass

data, such as a time-of-flight (TOF) or Orbitrap mass analyzer.

Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

For fragmentation analysis, tandem mass spectrometry (MS/MS) can be performed by

isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental

composition. Analyze the fragmentation pattern to gain structural information.

Synthesis Workflow
The following diagram illustrates a general synthetic route for the preparation of 3,5-dihalo-4-

methylpyridines, starting from 4-methylpyridine.
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General Synthesis of 3,5-Dihalo-4-methylpyridines

4-Methylpyridine

Halogenation
(e.g., Br₂, Cl₂, I₂)

3,5-Dihalo-4-methylpyridine
(X = Cl, Br, I)

Purification
(e.g., Recrystallization,

Chromatography)

Pure 3,5-Dihalo-4-methylpyridine

Click to download full resolution via product page

Caption: General synthesis workflow for 3,5-dihalo-4-methylpyridines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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